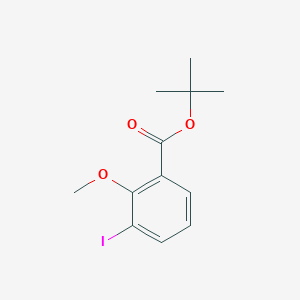
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes that play a crucial role in various cellular processes. This compound has gained significant attention in the scientific community due to its potential application in the treatment of cancer and other diseases.
Mécanisme D'action
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide acts as a potent and selective inhibitor of this compound enzymes. This compound enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound enzymes, this compound can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound enzymes. This compound enzymes are involved in various signaling pathways and can modulate the activity of other enzymes and proteins. Therefore, the inhibition of this compound enzymes by this compound can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide in lab experiments are its potent and selective inhibition of this compound enzymes and its potential application in the treatment of cancer and other diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide. One direction is to explore its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential application in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects to determine its safety and efficacy for clinical use.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide involves the reaction of 2-fluoro-3-nitrobenzoic acid with thionyl chloride to form 2-fluoro-3-nitrobenzoyl chloride. This intermediate is then reacted with N-cyanomethyl-N-phenylamine in the presence of potassium carbonate and copper powder to yield the desired product.
Applications De Recherche Scientifique
The potential application of 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide in scientific research is vast. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound can also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-13-8-4-7-12(14(13)17)15(20)19(10-9-18)11-5-2-1-3-6-11/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKBNCAOWDPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)C2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

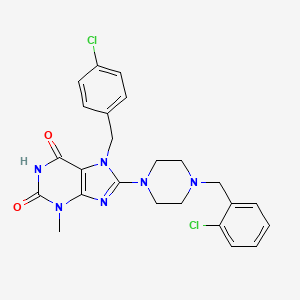
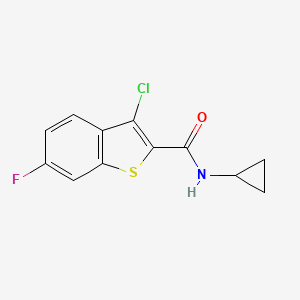
![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)
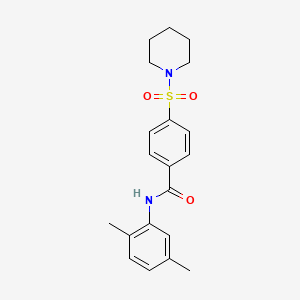
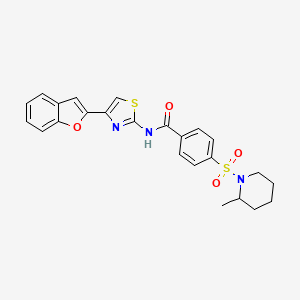
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
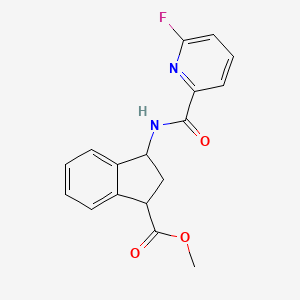
![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

